N-(diphenylmethyl)-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide
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Overview
Description
N-(diphenylmethyl)-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide is a complex organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyrrolidine ring, an oxazolidinone moiety, and a diphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(diphenylmethyl)-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the oxazolidinone group, and the attachment of the diphenylmethyl group. Common synthetic routes may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Oxazolidinone Group: This step may involve the reaction of an amine with a carbonyl compound under specific conditions.
Attachment of the Diphenylmethyl Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(diphenylmethyl)-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological processes.
Medicine: As a candidate for drug development due to its unique structure.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of N-(diphenylmethyl)-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other carboxamides with pyrrolidine and oxazolidinone groups. Examples include:
- N-(diphenylmethyl)-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide analogs with different substituents.
- Other pyrrolidine-based carboxamides with varying functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
N-benzhydryl-3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c25-20(23-12-11-18(15-23)24-13-14-27-21(24)26)22-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFXUVFBYJZFFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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